1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Overview
Description
1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a triazino-purine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves multiple steps, starting with the preparation of the triazino-purine core. This core is typically synthesized through a series of cyclization reactions involving hydrazine derivatives and formic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorinated precursors and appropriate nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-amino-1-(2-chlorophenyl)ethyl]dimethylamine: Shares a similar chlorophenyl group but differs in the core structure.
Fenvalerate: Another compound with a chlorophenyl group, used as an insecticide.
Uniqueness
1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is unique due to its triazino-purine core, which imparts specific biological activities not found in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H20ClN7O2 |
---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
1-[2-(2-chloroanilino)ethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C18H20ClN7O2/c1-11-10-25-14-15(23(2)18(28)24(3)16(14)27)21-17(25)26(22-11)9-8-20-13-7-5-4-6-12(13)19/h4-7,20H,8-10H2,1-3H3 |
InChI Key |
GPUQZMSZEXWBSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCNC4=CC=CC=C4Cl |
Origin of Product |
United States |
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